
4-(Benzylamino)pyridine-3-carbaldehyde
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Overview
Description
4-(Benzylamino)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It features a benzylamino group attached to the fourth position of the pyridine ring and an aldehyde group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylamino)pyridine-3-carbaldehyde typically involves the reaction of 4-aminopyridine with benzyl chloride to form 4-(benzylamino)pyridine. This intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the third position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-(Benzylamino)pyridine-3-carboxylic acid
Reduction: 4-(Benzylamino)pyridine-3-methanol
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
4-(Benzylamino)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Benzylamino)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the benzylamino group, making it less versatile in certain synthetic applications.
4-(Methylamino)pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of a benzyl group, leading to different reactivity and biological activity.
4-(Benzylamino)pyridine-2-carbaldehyde: The position of the aldehyde group is different, which can affect its reactivity and interaction with biological targets.
Uniqueness
4-(Benzylamino)pyridine-3-carbaldehyde is unique due to the presence of both the benzylamino and aldehyde groups, which provide a combination of reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H12N2O |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(benzylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H12N2O/c16-10-12-9-14-7-6-13(12)15-8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,14,15) |
InChI Key |
FMCCBCUGJQOMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2)C=O |
Origin of Product |
United States |
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